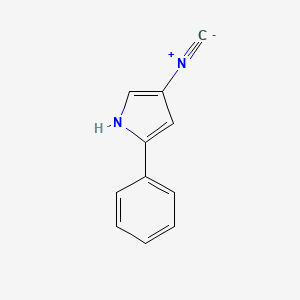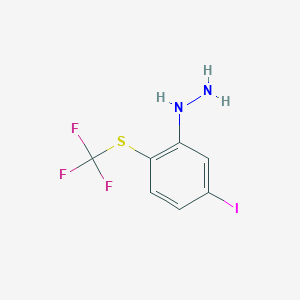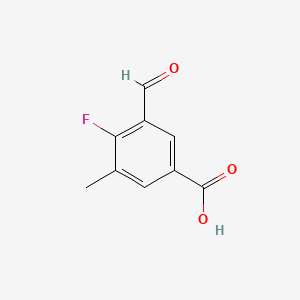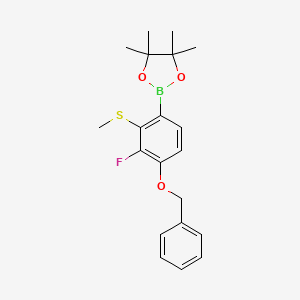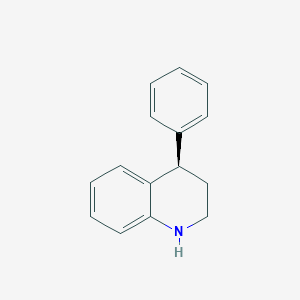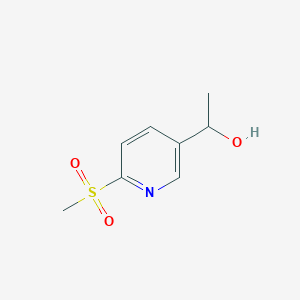
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is an organic compound with a molecular formula of C8H11NO3S It is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol typically involves the reaction of 6-methylpyridin-3-yl with methylsulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethanol group is introduced to the pyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis process is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methylpyridin-3-yl)ethanol: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfonyl)pyridine: Lacks the ethanol group, affecting its solubility and biological activity.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: Contains a trifluoromethyl group instead of a methylsulfonyl group, leading to different electronic and steric effects .
Uniqueness
1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is unique due to the presence of both the methylsulfonyl and ethanol groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11NO3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
1-(6-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3 |
Clé InChI |
SHGZGAQIOCKJFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
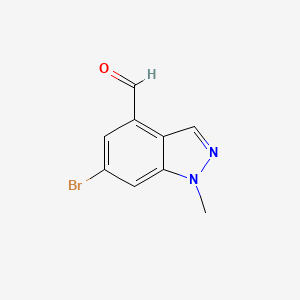

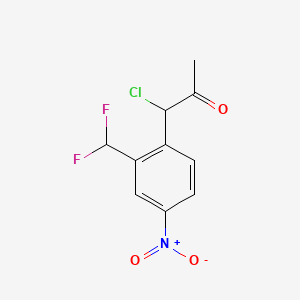
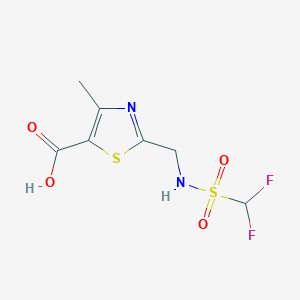
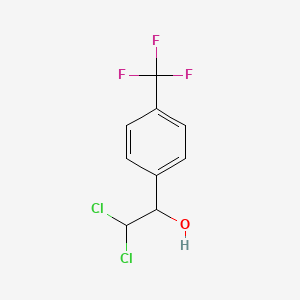
![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)
